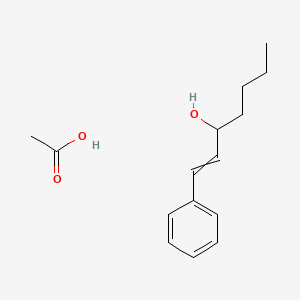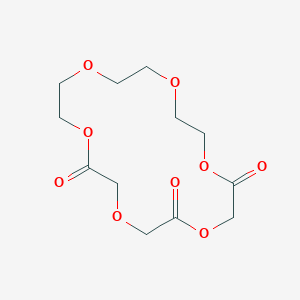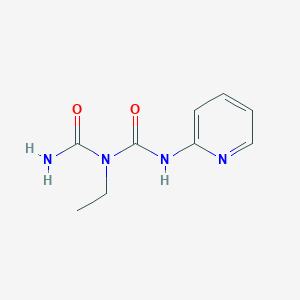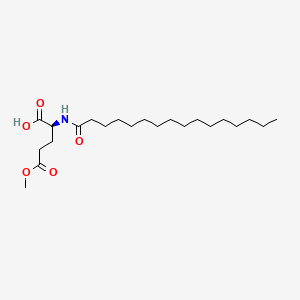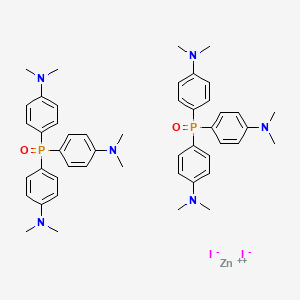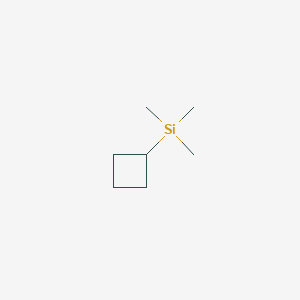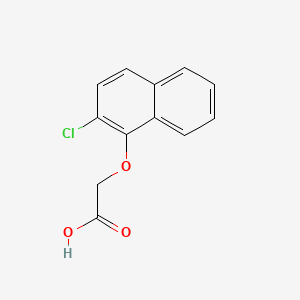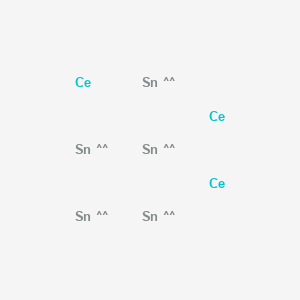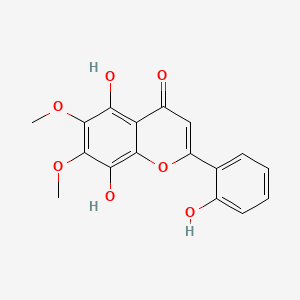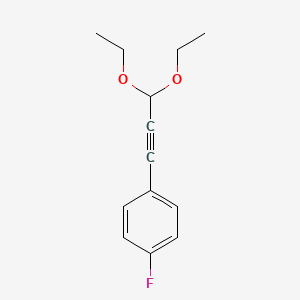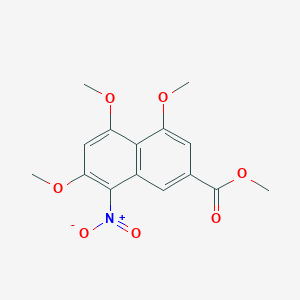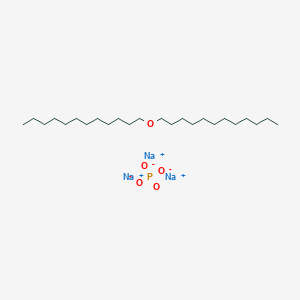![molecular formula C14H14O2 B14440091 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione CAS No. 76514-18-6](/img/structure/B14440091.png)
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione is a complex organic compound characterized by its unique cyclopropane ring fused to a naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione typically involves the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate. This reaction leads to the formation of two epimeric fused-ring cyclopropane compounds, characterized as exo- and endo-1-cyano-1-ethoxycarbonyl-1a-methyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, cyanides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1a,7a-Dimethyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-: Another cyclopropane-fused naphthalene compound with distinct stereochemistry and applications.
Uniqueness
1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione is unique due to its specific propyl substituent and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
76514-18-6 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1a-propyl-1,7a-dihydrocyclopropa[b]naphthalene-2,7-dione |
InChI |
InChI=1S/C14H14O2/c1-2-7-14-8-11(14)12(15)9-5-3-4-6-10(9)13(14)16/h3-6,11H,2,7-8H2,1H3 |
Clave InChI |
LGBNDIGTIOQOFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CC1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


